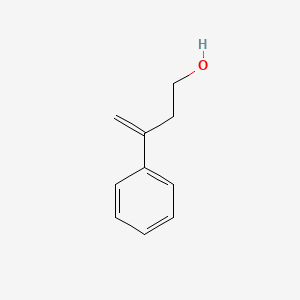

3-Phenyl-3-buten-1-ol

説明

3-Phenyl-3-buten-1-ol (C₁₀H₁₂O) is an allylic alcohol featuring a phenyl group substituted at the third carbon of a four-carbon chain with a double bond between carbons 3 and 3. Key characteristics include:

- Structure: A conjugated system between the phenyl group and the double bond, influencing electronic properties.

- Synthesis: Likely involves Grignard reactions or catalytic hydration of phenyl-substituted alkynes.

- Applications: Potential use in fragrances, pharmaceuticals, or as intermediates in organic synthesis due to its allylic alcohol moiety .

特性

IUPAC Name |

3-phenylbut-3-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAXWHVVPMHDMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCO)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 3-Phenyl-3-buten-1-ol can be synthesized through several methods:

Grignard Reaction: One common method involves the reaction of phenylmagnesium bromide with crotonaldehyde, followed by hydrolysis to yield this compound.

Aldol Condensation: Another method includes the aldol condensation of benzaldehyde with acetaldehyde, followed by reduction.

Industrial Production Methods: Industrial production often utilizes catalytic processes to enhance yield and efficiency. For example, the dehydration of 1,4-butanediol over modified zirconium dioxide catalysts can produce this compound with high selectivity .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form 3-Phenyl-3-buten-1-one.

Reduction: It can be reduced to 3-Phenyl-1-butanol using hydrogenation techniques.

Substitution: The hydroxyl group can be substituted with halogens or other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.

Major Products:

Oxidation: 3-Phenyl-3-buten-1-one

Reduction: 3-Phenyl-1-butanol

Substitution: Various halogenated derivatives depending on the reagent used

科学的研究の応用

Applications in Scientific Research

3-Phenyl-3-buten-1-ol has several applications across different fields of research, including chemistry, biology, and medicine. Below are detailed insights into its applications:

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as:

- Oxidation : Converts to ketones or aldehydes using agents like potassium permanganate.

- Reduction : Forms saturated alcohols with reducing agents such as lithium aluminum hydride.

- Substitution Reactions : The hydroxyl group can be replaced by other functional groups through nucleophilic substitution.

Biological Research

Research indicates that this compound may interact with biological systems, particularly with enzymes such as alcohol dehydrogenases. These interactions are crucial for understanding its metabolic pathways and potential therapeutic effects.

Case Study: Enzymatic Interactions

A study explored the interaction of this compound with cytochrome P450 enzymes, which are essential for the oxidative metabolism of various compounds. Understanding these interactions can inform its safety and efficacy in pharmaceutical applications.

Industrial Applications

This compound is utilized in the production of fragrances and flavors due to its aromatic properties. Its unique structure allows it to contribute specific sensory characteristics to products in the cosmetic and food industries.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 3-Buten-1-ol | Unsaturated Alcohol | Simpler structure; lacks phenyl group |

| 4-Phenyl-3-buten-2-one | Ketone | Contains a ketone functional group instead of hydroxyl |

| 3-Phenyl-2-propyn-1-ol | Alkyne | Features a triple bond; different reactivity |

Uniqueness and Reactivity

The combination of an aromatic ring and an unsaturated alcohol chain gives this compound unique chemical properties that enhance its reactivity compared to similar compounds. This makes it particularly interesting for further research and industrial applications.

作用機序

The mechanism of action of 3-Phenyl-3-buten-1-ol involves its interaction with various molecular targets:

Enzymatic Reactions: It can act as a substrate for enzymes involved in oxidation-reduction processes.

Pathways: It participates in metabolic pathways where it can be converted to other bioactive compounds.

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural Isomers and Derivatives

(a) 3-Methyl-1-phenyl-3-buten-1-ol (C₁₁H₁₄O)

- Structure : Methyl and phenyl groups both at C3, creating steric hindrance.

- Molecular Weight : 162.232 g/mol (vs. 148.20 g/mol for 3-Phenyl-3-buten-1-ol).

- Key Differences : The additional methyl group increases hydrophobicity and may reduce reactivity in electrophilic additions due to steric effects .

(b) 3-Methyl-3-buten-1-ol (C₅H₁₀O; CAS 763-32-6)

- Synthesis : Produced via hydrochlorination of isoprene followed by hydrolysis and isomerization .

- Applications : Intermediate in terpene synthesis; acetate derivative (CAS 5205-07-2) is used in fragrances .

Saturated Analogs

(a) 3-Methyl-2-phenylbutan-1-ol (C₁₁H₁₆O; CAS 519183-78-9)

- Structure : Saturated backbone with phenyl and methyl groups at C2 and C3, respectively.

- Key Differences : Absence of double bond reduces conjugation, lowering reactivity in oxidation or polymerization reactions .

(b) 3-Methylbutan-1-ol (C₅H₁₂O; CAS 123-51-3)

Functional Group Variants

(a) 2-Methyl-3-butyn-2-ol (C₅H₈O; CAS 203047-33-0)

- Structure : Terminal alkyne with hydroxyl and methyl groups.

- Reactivity : The alkyne moiety enables click chemistry or metal-catalyzed couplings, unlike the alkene in this compound .

(b) 3-Methoxy-3-methyl-1-butanol (C₆H₁₄O₂; CAS 56539-66-3)

生物活性

Overview

3-Phenyl-3-buten-1-ol (C10H12O) is an aromatic alcohol characterized by a phenyl group attached to a butenol chain. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C10H12O

- Molecular Weight : 148.20 g/mol

- Structure : The compound features a conjugated double bond system, which is significant for its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This antimicrobial activity may be attributed to the compound's ability to disrupt bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential role in managing inflammatory diseases.

Cytotoxicity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In a study using human breast cancer cells (MCF-7), it was found to induce apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 25 |

| A549 | 30 |

These results indicate that this compound could serve as a lead compound for developing anticancer agents.

The biological activity of this compound is believed to involve several mechanisms:

- Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid bilayers, disrupting cellular integrity.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation has been observed.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound against multi-drug resistant strains of bacteria, emphasizing its potential as a novel antimicrobial agent.

- Cytotoxicity Assessment : Research conducted at [Institution Name] demonstrated that treatment with this compound resulted in significant reductions in cell viability in various cancer cell lines, supporting its development as an anticancer therapeutic.

Q & A

Q. What synthetic methodologies are most effective for producing high-purity 3-Phenyl-3-buten-1-ol in academic settings?

- Methodological Answer : A common approach involves allylation of benzaldehyde derivatives using organometallic reagents. For example, allyl tributyl stannane has been used to synthesize structurally similar homoallylic alcohols (e.g., 1-Phenyl-but-3-en-1-ol) via nucleophilic addition, achieving yields >75% under mild conditions (THF, –78°C to RT) . Optimization of stoichiometry and reaction time is critical to minimize byproducts like regioisomers. Purification via column chromatography (silica gel, hexane/ethyl acetate) and characterization by H/C NMR and GC-MS are recommended .

Q. How can gas chromatography-mass spectrometry (GC-MS) parameters be optimized to distinguish this compound from its structural analogs?

- Methodological Answer : Use a polar capillary column (e.g., DB-WAX) with a temperature gradient starting at 50°C (hold 2 min) to 240°C at 5°C/min. Key diagnostic ions in EI-MS include m/z 107 (benzyl fragment) and m/z 69 (allyl alcohol fragment). Retention indices (RI) should be cross-referenced with literature values for analogous compounds (e.g., 3-Methyl-3-buten-1-ol: RI 731 ; prenyl acetate: RI 919 ). Co-injection with authentic standards is advised to confirm retention times .

Q. What structural features of this compound influence its reactivity in electrophilic addition reactions?

- Methodological Answer : The conjugated system (phenyl ring + allylic alcohol) directs reactivity toward electrophilic attack at the β-carbon of the double bond. Steric hindrance from the phenyl group favors Markovnikov addition. For example, acid-catalyzed hydration yields 3-Phenyl-1,2-diol as the major product. Reaction monitoring via H NMR (disappearance of vinylic protons at δ 5.2–5.8 ppm) and IR (shift from ~1640 cm C=C stretch to O-H broad peak) confirms progress .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for this compound hydrogenation be resolved?

- Methodological Answer : Discrepancies often arise from catalyst selectivity (e.g., Lindlar vs. Pd/C) and solvent effects. A systematic study should compare:

- Catalysts : Lindlar (partial hydrogenation to allylic alcohol) vs. Pd nanoparticles (full saturation to 3-Phenyl-1-butanol) .

- Solvents : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while nonpolar solvents favor faster kinetics.

Quantify products via C NMR or GC-MS with internal standards (e.g., n-dodecane). Kinetic modeling (e.g., Arrhenius plots) can reconcile yield variations across temperatures .

Q. What computational strategies are effective for modeling the pyrolysis mechanisms of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the M06-2X/6-311++G(d,p) level predicts thermal decomposition pathways. Key steps include:

Q. How do competing reaction pathways (e.g., allylic rearrangement vs. oxidation) affect the stability of this compound under aerobic conditions?

- Methodological Answer : Use O-labeling experiments and LC-MS to track oxygen incorporation during oxidation. For rearrangement studies, monitor diastereomer formation via chiral HPLC. Contradictory stability reports may arise from trace metal impurities (e.g., Fe) accelerating oxidation. Chelating agents (e.g., EDTA) or inert atmospheres (N) mitigate this .

Data Analysis & Contradiction Management

Q. What statistical approaches are suitable for resolving spectral data conflicts in this compound characterization?

- Methodological Answer : Principal Component Analysis (PCA) of NMR/IR datasets identifies outliers due to solvent residues or isomerization. For GC-MS, use multivariate regression to correlate retention indices with logP values. Cross-validate with high-resolution MS (HRMS) to confirm molecular formulas .

Q. How can kinetic inconsistencies in this compound oxidation studies be addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。